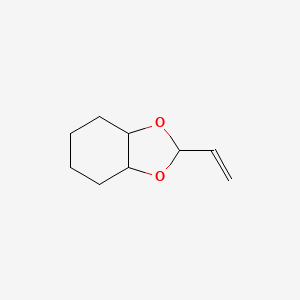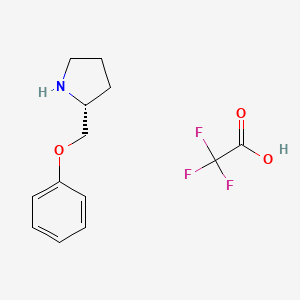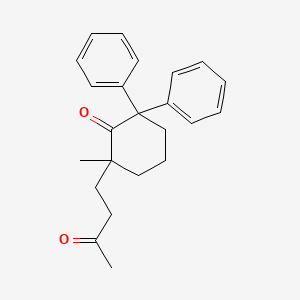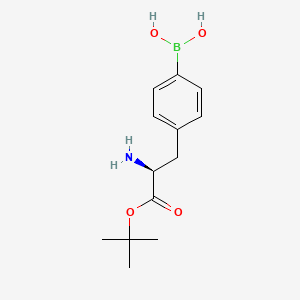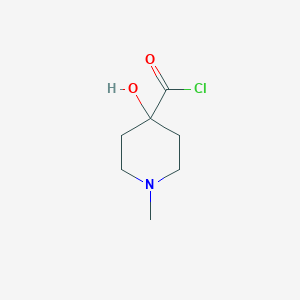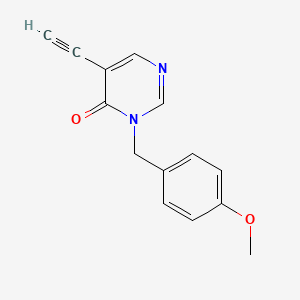
5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common route might include:
Starting Materials: Benzyl derivatives and pyrimidinone precursors.
Reaction Steps:
Reaction Conditions: Use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reactors might be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions might yield deoxygenated products.
Substitution: Various nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products depend on the specific reactions and conditions but may include hydroxylated, deoxygenated, or substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The ethynyl and methoxybenzyl groups may play crucial roles in binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethynyl-2’-deoxyuridine: Known for its antiviral properties.
4-Methoxybenzyl alcohol: Used in organic synthesis.
Pyrimidin-4(3H)-one derivatives: Various derivatives with diverse biological activities.
Uniqueness
5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H12N2O2 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
5-ethynyl-3-[(4-methoxyphenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N2O2/c1-3-12-8-15-10-16(14(12)17)9-11-4-6-13(18-2)7-5-11/h1,4-8,10H,9H2,2H3 |
Clave InChI |
YYLXOEKEEKCZLM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C=NC=C(C2=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13944957.png)
![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)

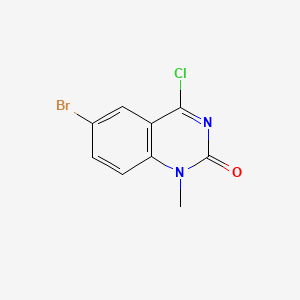

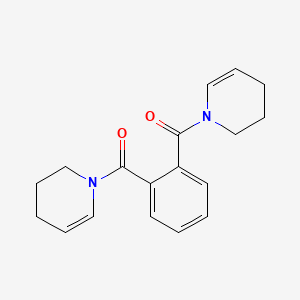
![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)
